molecular formula C11H16ClN3O B1527871 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride CAS No. 1311317-69-7

4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride

Cat. No.: B1527871
CAS No.: 1311317-69-7
M. Wt: 241.72 g/mol
InChI Key: YLXVKAZTRQGRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride, also known as PAPP, is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol. It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives like this compound has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O.ClH/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14;/h1-4H,5-8,12H2,(H,13,15);1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The predicted boiling point is approximately 482.5°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 , and the predicted refractive index is n20D 1.59 .

Scientific Research Applications

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives, including compounds like 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride, play a significant role in drug discovery and development due to their versatility in medicinal chemistry. These compounds are involved in a wide range of therapeutic applications, demonstrating the broad potential of the piperazine scaffold. The structure-activity relationship (SAR) of piperazine derivatives is critical in the rational design of molecules for various diseases, highlighting their flexibility as a pharmacophore for drug discovery. Specifically, piperazine-based molecules have shown promise in central nervous system (CNS) activities, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. Modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the resultant molecules, suggesting further therapeutic investigations on this motif are warranted (Rathi et al., 2016).

Anti-mycobacterial Activity

Research on piperazine analogs, such as this compound, has unveiled potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the importance of piperazine as a vital building block in designing anti-TB molecules. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB compounds offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents, reflecting the scaffold's medicinal significance (Girase et al., 2020).

Metabolism and Disposition of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, including the clinical application for the treatment of depression, psychosis, or anxiety, involve extensive pre-systemic and systemic metabolism. These compounds undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have various effects on neurotransmitter receptors. Understanding the metabolism of these derivatives is crucial for assessing their therapeutic potential and safety profiles (Caccia, 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

4-[4-(aminomethyl)phenyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14;/h1-4H,5-8,12H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXVKAZTRQGRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.